Ethyl 3-(4-chlorophenyl)propanoate

Antibacterial KAS III Structure-Activity Relationship

Ethyl 3-(4-chlorophenyl)propanoate (CAS 7116-36-1), also known as Ethyl p-chlorohydrocinnamate, is a synthetic aryl propanoate ester with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol. The compound features a para-chlorophenyl group attached to a propanoate backbone, conferring physicochemical properties including a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 7116-36-1
Cat. No. B1589072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chlorophenyl)propanoate
CAS7116-36-1
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3
InChIKeyYNEYMDBBOTWIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-chlorophenyl)propanoate (CAS 7116-36-1) Procurement Guide: Pharmaceutical Intermediate with Validated Antibacterial Lead Potential


Ethyl 3-(4-chlorophenyl)propanoate (CAS 7116-36-1), also known as Ethyl p-chlorohydrocinnamate, is a synthetic aryl propanoate ester with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol [1]. The compound features a para-chlorophenyl group attached to a propanoate backbone, conferring physicochemical properties including a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 26.3 Ų . It serves as a versatile pharmaceutical intermediate in the synthesis of various active compounds and has been specifically investigated as a core scaffold in structure-activity relationship (SAR) studies for antibacterial drug discovery [2].

Ethyl 3-(4-chlorophenyl)propanoate (7116-36-1): Why In-Class Analogs Cannot Be Simply Substituted


Substitution of ethyl 3-(4-chlorophenyl)propanoate with structurally related aryl propanoates, such as the 4-fluoro, 4-bromo, or 4-nitro derivatives, is not straightforward due to profound differences in target engagement and antibacterial efficacy. In a head-to-head study of five ethyl 3-(4-substituted phenyl)propanoates, the 4-chloro analog (4b) demonstrated unequivocally superior antibacterial activity against all tested bacterial strains compared to its 4-fluoro (4c), 4-bromo (4d), 4-nitro (4e), and unsubstituted (4a) counterparts [1]. This performance divergence underscores that the 4-chloro substituent is not merely a placeholder but a critical determinant of biological activity within this scaffold. Furthermore, ADMET profiling reveals that this compound possesses a specific set of properties, including a kinetic solubility of 4.5 μM at pH 7.4, a human liver microsomal stability of 36% remaining after 30 minutes, and a CYP3A4 IC50 of 3.7 μM, which define its developability profile and cannot be assumed for analogs [2]. Relying on generic substitution without these specific quantitative benchmarks risks selecting a compound with inferior antibacterial potency or an unsuitable ADMET profile for downstream applications.

Quantitative Differentiation Evidence for Ethyl 3-(4-chlorophenyl)propanoate (7116-36-1) Against Closest Analogs


Superior Antibacterial Activity of the 4-Chloro Derivative Among Ethyl 3-(4-Substituted Phenyl)Propanoates

In a direct comparative study of five ethyl 3-(4-substituted phenyl)propanoates, the 4-chloro analog (compound 4b) demonstrated the highest antibacterial activity against all bacterial strains tested, outperforming the 4-fluoro (4c), 4-bromo (4d), 4-nitro (4e), and unsubstituted (4a) derivatives. The study utilized molecular docking against Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) and validated findings with in vitro antibacterial assays [1].

Antibacterial KAS III Structure-Activity Relationship

Validated Binding Affinity at Human Prostaglandin EP3 Receptor

Ethyl 3-(4-chlorophenyl)propanoate demonstrates potent antagonist activity at the human prostaglandin E2 receptor EP3 subtype, with a reported Ki of 1.26 nM in a functional FLIPR assay measuring intracellular calcium mobilization. This data provides a quantitative benchmark for EP3 receptor engagement that is not available for many close structural analogs [1].

GPCR Prostaglandin Receptor Binding Affinity

Moderate Affinity at Human Metabotropic Glutamate Receptor 2 (mGluR2)

Ethyl 3-(4-chlorophenyl)propanoate exhibits binding to the human metabotropic glutamate receptor 2 (mGluR2) with a Ki of 2.20 nM, a Kd of 3 nM, and an EC50 of 9.30 nM, as measured by scintillation proximity assay in CHOK1 cell membranes. This multi-parameter affinity profile establishes a clear quantitative reference for this compound at mGluR2, a target relevant for neurological and psychiatric disorders [1].

mGluR2 CNS Binding Affinity

Quantified In Vitro ADMET Profile Including Microsomal Stability and CYP Inhibition

A comprehensive in vitro ADMET panel provides quantitative data on solubility, metabolic stability, CYP450 inhibition, hERG liability, and plasma protein binding for ethyl 3-(4-chlorophenyl)propanoate. Key values include a kinetic solubility of 4.5 μM at pH 7.4, human liver microsome (hLM) stability of 36% remaining after 30 minutes, a CYP3A4 IC50 of 3.7 μM, a hERG IC50 of 8.6 μM, and 99.6% plasma protein binding [1].

ADMET Drug Metabolism CYP Inhibition

Optimal Research and Industrial Application Scenarios for Ethyl 3-(4-chlorophenyl)propanoate (7116-36-1)


Scaffold for Structure-Activity Relationship (SAR) Studies in Antibacterial Drug Discovery

As demonstrated by direct comparative data, ethyl 3-(4-chlorophenyl)propanoate (4b) is the most potent antibacterial lead within a focused series of ethyl 3-(4-substituted phenyl)propanoates [1]. This compound is therefore ideally suited as a core scaffold for further SAR exploration around the propanoate linker or the phenyl ring to optimize antibacterial potency and spectrum. Researchers can use this validated lead as a benchmark against which to measure the performance of new analogs targeting the FAS II pathway.

Reference Compound for EP3 or mGluR2 Receptor Pharmacology

With a validated Ki of 1.26 nM at the human EP3 receptor [1] and a Ki of 2.20 nM at human mGluR2 [2], this compound serves as a useful reference or control compound in biochemical and cellular assays probing these GPCR targets. Its commercial availability and defined activity profile make it a convenient tool for assay development, validation, or as a starting point for fragment-based drug discovery efforts targeting EP3-mediated or mGluR2-mediated pathways.

Intermediate in the Synthesis of EP3 or mGluR2 Ligands

Given its established binding affinity at both EP3 and mGluR2 receptors, ethyl 3-(4-chlorophenyl)propanoate is a strategic intermediate for the synthesis of more complex, potent, and selective ligands for these targets [1][2]. Medicinal chemistry teams can leverage this core structure, modifying the ester functionality or introducing additional substituents on the phenyl ring to improve potency, selectivity, or pharmacokinetic properties.

In Vitro ADMET Tool for Profiling Aryl Propanoate Derivatives

The detailed ADMET data available for ethyl 3-(4-chlorophenyl)propanoate [1] establish it as a valuable tool compound for understanding the developability characteristics of the aryl propanoate chemotype. Researchers can use this compound as a reference in comparative studies to benchmark the microsomal stability, CYP inhibition liability, or plasma protein binding of newly synthesized analogs, thereby streamlining the selection of leads with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(4-chlorophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.